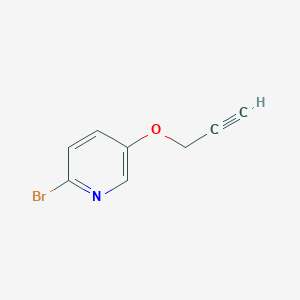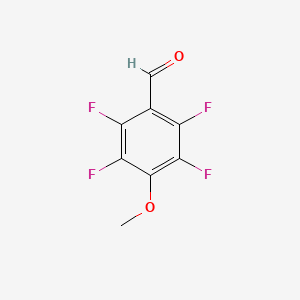
4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid
概要
説明
The compound is a boronic acid derivative with a piperazine ring. Piperazine rings are often used in pharmaceuticals and the boronic acid group is frequently used in Suzuki coupling reactions .
Chemical Reactions Analysis
The compound could potentially be used in Suzuki coupling reactions, given the presence of the boronic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, a compound with a similar structure, “4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid”, has a molecular weight of 306.36 g/mol and a density of 1.2±0.1 g/cm3 .科学的研究の応用
Pharmacophoric Groups in Antipsychotic Agents
A study by Sikazwe et al. (2009) explores the role of arylalkyl substituents, similar in structure to the compound , in improving the potency and selectivity of agents targeting D(2)-like receptors, which are crucial in developing antipsychotic medications. The research underscores the composite structure's significance in enhancing selectivity and potency, highlighting the compound's potential application in neuropsychiatric drug development (Sikazwe et al., 2009).
Synthesis of Key Intermediates for Anti-inflammatory Drugs
Qiu et al. (2009) discuss the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in producing flurbiprofen, an anti-inflammatory drug. This research illustrates the significance of such chemical compounds in synthesizing pharmaceuticals, suggesting a similar application for the compound in facilitating drug synthesis with improved yields and lower costs (Qiu et al., 2009).
Minor Groove Binder in DNA Research
The study by Issar and Kakkar (2013) on Hoechst 33258, a minor groove binder, indicates the utility of piperazine derivatives in binding to DNA's minor groove with specificity for AT-rich sequences. This application is pertinent to the research and development of drugs targeting DNA interactions, showcasing the broader research applications of piperazine derivatives in studying DNA-protein interactions and drug design (Issar & Kakkar, 2013).
Fluorescent Chemosensors Development
Research by Roy (2021) on fluorescent chemosensors highlights the development of compounds for detecting various analytes, including metal ions and neutral molecules. This research underscores the potential application of the compound in developing sensitive and selective chemosensors for environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).
Piperazine Derivatives in Therapeutic Uses
A patent review by Rathi et al. (2016) on piperazine derivatives underscores their significance in medicinal chemistry, highlighting their broad spectrum of therapeutic uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This review suggests the potential of the compound to serve as a building block in the rational design of drugs for various diseases (Rathi et al., 2016).
作用機序
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including acting as antagonists or agonists at various neurotransmitter receptors .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound acts as an antagonist at a certain receptor, it would bind to the receptor and prevent its activation, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The affected pathways would also depend on the specific target of the compound. If the compound targets a neurotransmitter receptor, it could affect signaling pathways in the nervous system .
Pharmacokinetics
The compound contains a boronic acid group, which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. Boronic acids are often used in drug design due to their ability to form reversible covalent bonds with proteins, which can enhance the selectivity and potency of a drug .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as a receptor antagonist, it could inhibit cellular responses mediated by that receptor .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH and the presence of other molecules that could interact with the compound. For example, the boronic acid group can form reversible covalent bonds with diols, which are present in biological systems .
Safety and Hazards
将来の方向性
生化学分析
Molecular Mechanism
The molecular mechanism of action of 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been observed to bind to the active sites of enzymes, thereby inhibiting their catalytic activity and altering the expression of genes involved in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, and its degradation products have been analyzed to assess their impact on cellular processes . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the context of cancer cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively modulate cellular processes without causing significant toxicity. At higher dosages, toxic or adverse effects have been observed, including alterations in cellular metabolism and gene expression . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize within specific cellular compartments, such as the cytoplasm and nucleus . The presence of targeting signals or post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes.
特性
IUPAC Name |
[3-fluoro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)10-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYCBRJWKIQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



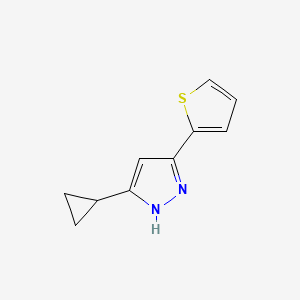
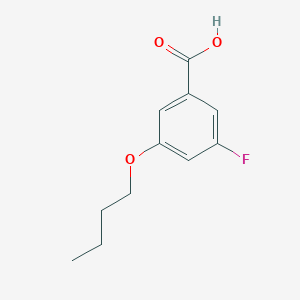
![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)
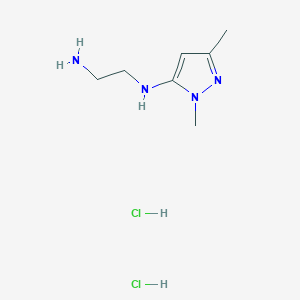
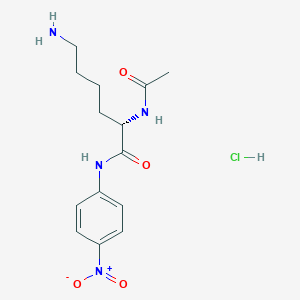
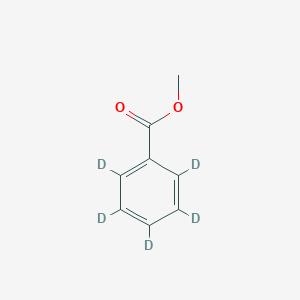
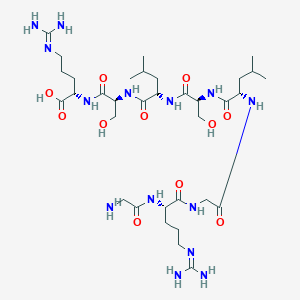



![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)
